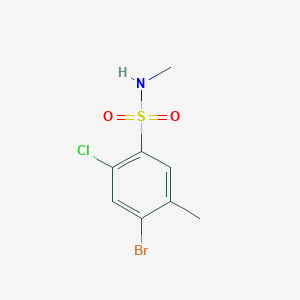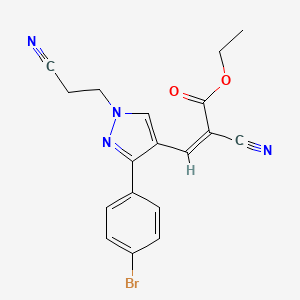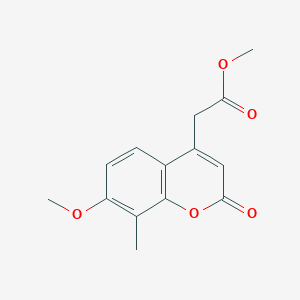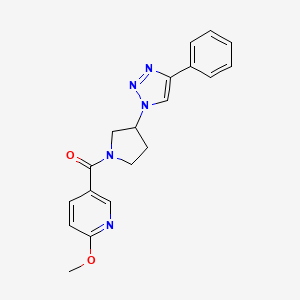
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride” is likely a derivative of ethanamine, which is an organic compound with a two-carbon backbone. It contains a trifluoro group, which is a strong electron-withdrawing group, and a 2-chloroethyl group, which is a common moiety in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing trifluoro group and the polar amine and chloride groups. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. The amine group could participate in acid-base reactions, and the chloroethyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s stability and lipophilicity, while the chloride could enhance its water solubility .Aplicaciones Científicas De Investigación
Fluorination Agent in Organic Chemistry
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine hydrochloride has been utilized in organic chemistry as a fluorinating agent. It has been specifically used for replacing hydroxyl groups with fluorine atoms in various compounds. This application is significant in the synthesis of compounds with carbonyl, ester, and amino groups, as well as their combinations (Bergmann & Cohen, 1970).
Chemical Reaction Studies
This chemical has been a subject of study in reactions with nucleophiles in aqueous solutions, investigated through nuclear magnetic resonance spectroscopy. Such studies help in understanding the chemical behavior and potential applications of this compound in various chemical reactions (Golding, Kebbell, & Lockhart, 1987).
Drug Development
In the field of drug development, derivatives of this compound have been explored. For instance, its role in the development of neurokinin-1 receptor antagonists, which are significant in clinical settings for treating conditions like emesis and depression, has been noted (Harrison et al., 2001).
Degradation and Stability Analysis
The compound's degradation behavior, particularly in relation to the formation of 2-chloroethanol and other degradation products under physiological conditions, has been studied. This is crucial for understanding its stability and reactivity in various environments (Reed et al., 1975).
Synthesis of Chemical Intermediates
It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, widely applied in fields like medicine, pesticide, and chemical industries. This showcases its versatility and importance in creating various chemical intermediates (Wang Ling-ya, 2015).
Alkylation in Cancer Chemotherapy Studies
The compound has been prepared and evaluated for its use in cancer chemotherapy studies, particularly focusing on its alkylation properties. This highlights its potential role in the development of chemotherapy drugs (Pettit, Blonda, & Harrington, 1963).
Preparation of Amidines
It has been used in the preparation of amidines, showcasing its effectiveness in forming these compounds under mild conditions. This application is important in pharmaceutical and chemical syntheses (Caron, Wei, Douville, & Ghosh, 2010).
Mecanismo De Acción
Target of Action
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride, also known as Chlormethine , is a nitrogen mustard and the prototype of alkylating agents . Its primary target is DNA , specifically the N7 nitrogen on the DNA base guanine .
Mode of Action
Chlormethine works by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine . This interaction with its targets results in changes at the cellular level, inhibiting cell growth and proliferation.
Biochemical Pathways
The compound affects the DNA replication pathway. By crosslinking DNA strands, it disrupts the normal replication process. This leads to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Chlormethine is often administered intravenously . It has a biological half-life of less than 1 minute and 50% of it is excreted through the kidneys . These properties may impact the bioavailability and effectiveness of the compound.
Result of Action
The molecular and cellular effects of the compound’s action include DNA damage, cell cycle arrest, and cell death. These effects are particularly pronounced in rapidly dividing cells, making the compound effective against certain types of cancer .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s effectiveness can be influenced by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of certain enzymes. Additionally, the compound’s stability may be affected by storage conditions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPLJPGWXNMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1,4-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2375451.png)
![5-Methyl-4-(4-phenylmethoxyphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2375453.png)
![(E)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2375454.png)
![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-carboxylate](/img/structure/B2375456.png)



![(E)-2-(2,6-Dimethylmorpholine-4-carbonyl)-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2375461.png)

![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)